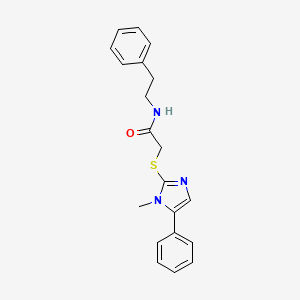

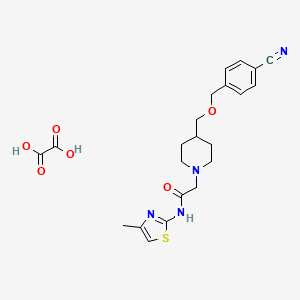

![molecular formula C15H14N4O4S B2484442 1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 2108740-33-4](/img/structure/B2484442.png)

1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

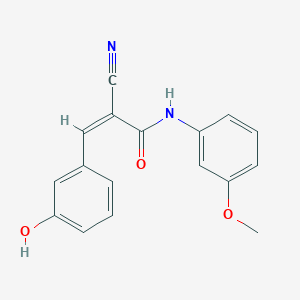

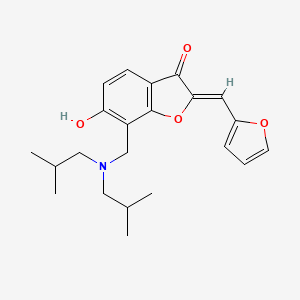

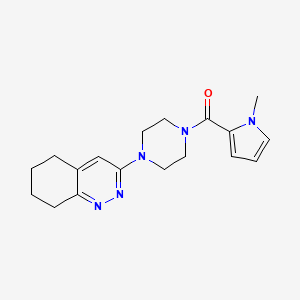

The molecule is a complex heterocyclic compound incorporating several functional groups and ring systems, including oxadiazole, thienyl, and dihydrofuro[3,4-d]pyrimidine moieties. These structural elements are known for their diverse chemical properties and potential applications in various fields of chemistry and pharmacology, although the focus here will exclude drug use and dosage as well as side effects.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simpler precursors. For example, 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides can be prepared by oxidative intramolecular cyclization of 6-amino-5-nitro-1H-pyrimidine-2,4-diones employing iodosylbenzene diacetate as an oxidant in the presence of lithium hydride, indicating a possible route for synthesizing related structures (M. Sako et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds within this family, including pyrimidine diones and oxadiazoles, can be elucidated using NMR, IR spectroscopy, and X-ray crystallography. These techniques provide detailed information on the arrangement of atoms and the electronic environment within the molecule, critical for understanding its reactivity and properties.

Chemical Reactions and Properties

The chemical reactivity of such compounds involves interactions with thiols under physiological conditions, generating nitric oxide (NO) and related species, showcasing a unique aspect of their chemical behavior (M. Sako et al., 1998). This property might be leveraged in synthesizing new derivatives with specific functionalities.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

- The compound has shown potential in the field of antimicrobial activity. A related compound, 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, has been synthesized and found to exhibit activity against strains of Staphylococcus aureus, Escherichia coli, and Bacillus subtilis (S. Vlasov et al., 2015).

Oxidation and Isomerism Studies

- Studies on oxidation and isomerism of related heterocycles, such as thietane-containing compounds, have been conducted, shedding light on the structural and chemical properties of these types of molecules (S. Meshcheryakova et al., 2014).

Synthesis of Novel Derivatives

- Research has been conducted on the synthesis of novel derivatives related to this compound, such as dihydrothiazolo[3,2-a]pyrimidinone derivatives, highlighting the versatility and potential for creating new compounds in this chemical class (T. Selby & B. Smith, 1989).

Nucleoside Synthesis

- The compound's framework has been utilized in the synthesis of nucleosides, which are key components in many biological processes. For instance, derivatives from thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione have been synthesized and studied (A. El‐Barbary et al., 1995).

Bioactive Analog Synthesis

- Analogues of natural products containing similar structural components have been synthesized and tested for antitumor activity. This indicates the potential of these compounds in medicinal chemistry and drug development (Catalin V. Maftei et al., 2013).

Propiedades

IUPAC Name |

1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-thiophen-2-yl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4S/c1-2-10-16-11(23-18-10)6-19-8-7-22-14(20)12(8)13(17-15(19)21)9-4-3-5-24-9/h3-5,13H,2,6-7H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGAYKWBLOCAIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)CN2C3=C(C(NC2=O)C4=CC=CS4)C(=O)OC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2484369.png)

![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2484371.png)

![ethyl 2-methyl-4-thioxo-10-vinyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate](/img/structure/B2484375.png)